

# 2-Bromo-6-iodopyridin-3-ol physical and chemical properties

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## Compound of Interest

Compound Name: 2-Bromo-6-iodopyridin-3-ol

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## An In-depth Technical Guide to 2-Bromo-6-iodopyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of **2-Bromo-6-iodopyridin-3-ol**, a halogenated pyridinol derivative with potential applications in medicinal chemistry and materials science. Due to the limited availability of experimental data in publicly accessible literature, this document combines information from chemical suppliers with theoretical predictions and extrapolated data from analogous compounds. Researchers are strongly encouraged to perform their own experimental validation for any specific application.

## Chemical Identity and Physical Properties

**2-Bromo-6-iodopyridin-3-ol** is a substituted pyridine ring featuring a bromine atom at the 2-position, an iodine atom at the 6-position, and a hydroxyl group at the 3-position. This trifunctional substitution pattern makes it a versatile building block in organic synthesis.

Table 1: Physical and Chemical Properties of **2-Bromo-6-iodopyridin-3-ol**

Property	Value	Source(s)
Molecular Formula	$C_5H_3BrINO$	<a href="#">[1]</a>
Molecular Weight	299.89 g/mol	<a href="#">[1]</a>
CAS Number	129611-32-1	<a href="#">[1]</a>
Appearance	White to brown powder or crystals	
Melting Point	163 °C	
Boiling Point	Not experimentally determined.	
Purity	≥ 98%	<a href="#">[1]</a>
Synonyms	2-Bromo-3-hydroxy-6-iodopyridine, 2-Bromo-6-iodo-3-pyridinol	

## Spectroscopic Data

Detailed experimental spectroscopic data ( $^1H$  NMR,  $^{13}C$  NMR, IR, Mass Spectrometry) for **2-Bromo-6-iodopyridin-3-ol** is not readily available in the public domain. Researchers should perform their own spectral analysis for compound verification and characterization.

Expected Spectroscopic Characteristics:

- $^1H$  NMR: The proton NMR spectrum is expected to show two aromatic protons. The chemical shifts will be influenced by the electron-withdrawing effects of the halogen and hydroxyl groups.
- $^{13}C$  NMR: The carbon NMR spectrum should display five distinct signals corresponding to the five carbon atoms in the pyridine ring. The carbons attached to the halogens and the hydroxyl group will show characteristic chemical shifts.
- Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit a broad absorption band in the region of  $3200\text{-}3600\text{ cm}^{-1}$  corresponding to the O-H stretching vibration of the hydroxyl

group. Characteristic C-Br and C-I stretching vibrations would be observed at lower frequencies.

- Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of bromine ( $^{79}\text{Br}$  and  $^{81}\text{Br}$  in approximately a 1:1 ratio) and iodine ( $^{127}\text{I}$ ) will result in a characteristic isotopic distribution for the molecular ion and bromine-containing fragments.

## Experimental Protocols

A specific, validated experimental protocol for the synthesis of **2-Bromo-6-iodopyridin-3-ol** is not documented in the searched literature. However, a plausible synthetic route can be devised based on the synthesis of the closely related compound, 5-Bromo-3-iodo-pyridin-2-ol, and general methods for the halogenation of pyridinols.[\[2\]](#)

Proposed Synthetic Workflow:

The synthesis could potentially proceed through a multi-step sequence starting from a suitable pyridin-3-ol precursor. This would likely involve sequential halogenation steps.



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Caption: Proposed general synthetic workflow for **2-Bromo-6-iodopyridin-3-ol**.

Methodology for a Key Synthetic Step (Adapted from a related synthesis):

Step 1: Bromination of Pyridin-3-ol (Hypothetical)

A solution of pyridin-3-ol in a suitable solvent (e.g., acetic acid or a buffered aqueous solution) would be treated with a brominating agent, such as N-bromosuccinimide (NBS) or bromine water, to introduce the bromine atom at the 2-position. The reaction conditions (temperature, reaction time) would need to be optimized to achieve selective monobromination.

Step 2: Iodination of 2-Bromopyridin-3-ol (Hypothetical)

The resulting 2-bromopyridin-3-ol would then be subjected to iodination. This could be achieved using an iodinating agent like N-iodosuccinimide (NIS) or iodine in the presence of an oxidizing agent. The regioselectivity of this step would be crucial to obtain the desired 2-bromo-6-iodo isomer.

Purification:

The final product would likely require purification by techniques such as recrystallization from a suitable solvent or column chromatography on silica gel.

## Reactivity and Stability

Reactivity:

The reactivity of **2-Bromo-6-iodopyridin-3-ol** is dictated by its three functional groups: the hydroxyl group and the two different halogen atoms on the pyridine ring.

- **Hydroxyl Group:** The hydroxyl group can undergo typical reactions of phenols, such as O-alkylation, O-acylation, and etherification. It also activates the pyridine ring towards electrophilic substitution, although the presence of two deactivating halogen atoms will moderate this effect.
- **Halogen Atoms:** The carbon-halogen bonds provide sites for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in such reactions, allowing for selective functionalization.<sup>[3]</sup> The presence of both bromine and iodine allows for sequential and site-selective introduction of different substituents.

Stability and Storage:

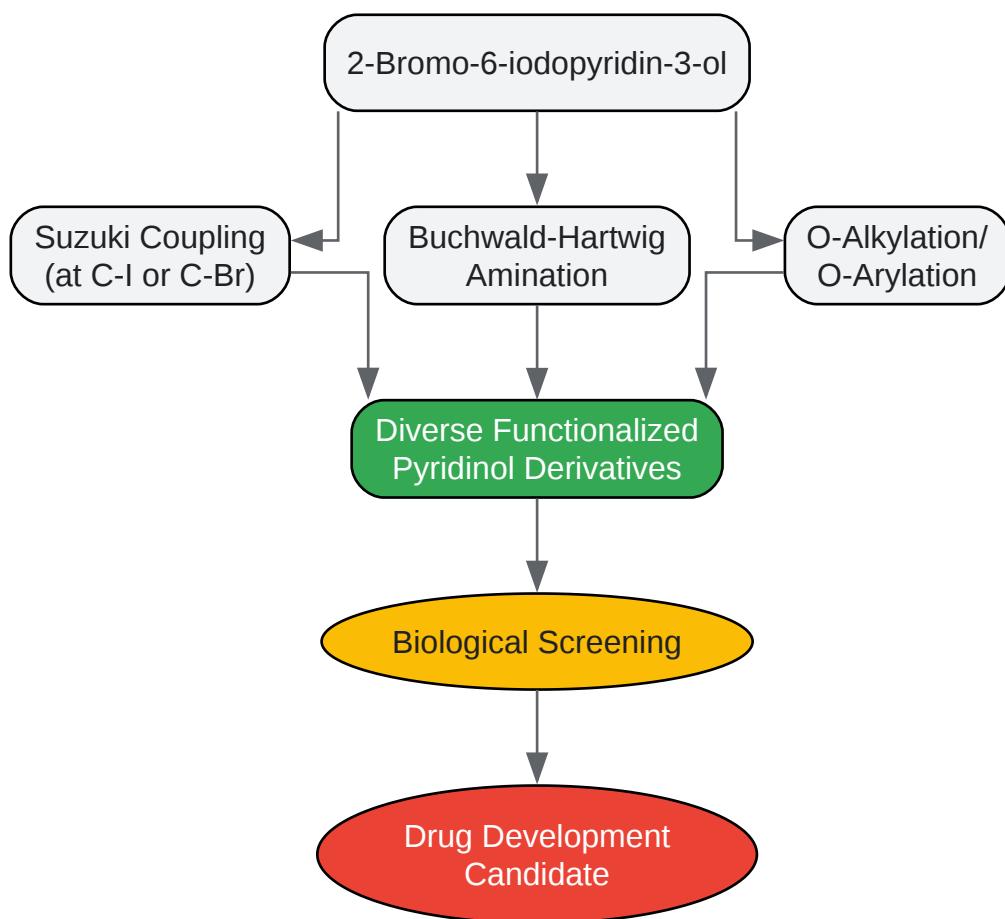
**2-Bromo-6-iodopyridin-3-ol** should be stored in a cool, dry place, away from light and under an inert atmosphere (e.g., argon or nitrogen). It is advisable to store it in a refrigerator.

## Potential Biological Activity and Applications in Drug Development

While no specific biological activity has been reported for **2-Bromo-6-iodopyridin-3-ol**, the substituted pyridinol scaffold is a common motif in many biologically active compounds.

Pyridine derivatives are known to exhibit a wide range of pharmacological activities, including antibacterial, antiviral, and anticancer properties. The presence of halogens can enhance the biological activity of a molecule by increasing its lipophilicity, improving its metabolic stability, and providing sites for specific interactions with biological targets.

Given its structure, **2-Bromo-6-iodopyridin-3-ol** is a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. The ability to selectively functionalize the bromine and iodine positions makes it an attractive starting material for the generation of libraries of compounds for drug discovery screening.



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Caption: Role of **2-Bromo-6-iodopyridin-3-ol** in drug discovery.

## Safety Information

**2-Bromo-6-iodopyridin-3-ol** is classified as an irritant. It is reported to cause skin and eye irritation. Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

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